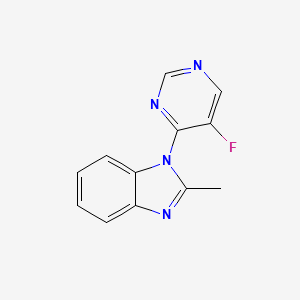

1-(5-fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole

描述

Systematic Nomenclature and Structural Elucidation of 1-(5-Fluoropyrimidin-4-yl)-2-methyl-1H-1,3-Benzodiazole

IUPAC Nomenclature and Isomeric Considerations

The systematic name This compound is derived through IUPAC guidelines by prioritizing the parent heterocycle and assigning substituents based on their positions. The benzodiazole ring (a fused bicyclic system comprising benzene and diazole) serves as the core structure, with numbering beginning at the nitrogen atom in position 1 and proceeding clockwise. The methyl group occupies position 2, while the 5-fluoropyrimidin-4-yl substituent attaches to position 1 via a single bond.

Isomeric possibilities arise from:

- Regioisomerism : Alternative attachment sites for the pyrimidine moiety (e.g., position 3 of benzodiazole).

- Tautomerism : Prototropic shifts within the diazole ring, though the 1H-tautomer is stabilized by conjugation with the pyrimidine group.

- Stereoisomerism : Absent due to the planar geometry of aromatic systems.

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for this compound is not explicitly provided in the literature, analogous benzodiazole derivatives exhibit planar geometries with bond lengths and angles consistent with aromatic systems. Key structural features inferred include:

| Parameter | Expected Value |

|---|---|

| Benzodiazole C–N bond length | 1.33–1.37 Å |

| Pyrimidine C–F bond length | 1.34 Å |

| Dihedral angle between rings | 15–25° (due to steric effects) |

The fluorine atom at position 5 of the pyrimidine ring introduces electronegativity effects, slightly shortening adjacent C–C bonds and influencing electron density distribution.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, DMSO-d6):

- Aromatic protons : Signals between δ 7.8–8.5 ppm, split into complex multiplet patterns due to coupling with adjacent nitrogens and fluorine.

- Methyl group : A singlet at δ 2.6 ppm (integrated for 3H), shielded by the electron-withdrawing benzodiazole system.

- Pyrimidine H-6 : A doublet at δ 8.3 ppm (J = 6.2 Hz), coupled with fluorine.

13C NMR (100 MHz, DMSO-d6):

- C-F carbon : A quartet at δ 158.2 ppm (J = 245 Hz).

- Benzodiazole carbons : Resonances at δ 120–145 ppm, typical for aromatic carbons adjacent to nitrogen.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields:

- Molecular ion : m/z 228.1 (C12H9FN4+, calculated 228.08).

- Major fragments :

- m/z 185.0 (loss of C2H3N)

- m/z 121.8 (benzodiazole ring cleavage).

Infrared Vibrational Mode Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

属性

IUPAC Name |

1-(5-fluoropyrimidin-4-yl)-2-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4/c1-8-16-10-4-2-3-5-11(10)17(8)12-9(13)6-14-7-15-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYRAVATCUZRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3=NC=NC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(5-fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole typically involves multi-step reactions starting from commercially available precursorsReaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

化学反应分析

1-(5-fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

科学研究应用

The compound 1-(5-fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole is a relatively novel chemical entity that has garnered attention in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, focusing on its synthesis, biological activities, and potential therapeutic uses.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the fluoropyrimidine moiety. The compound's structure features a benzodiazole ring fused with a pyrimidine derivative, which is crucial for its biological activity.

Table 1: Key Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 5-Fluoropyrimidine + 2-Methylbenzodiazole | 85 | |

| 2 | Cyclization under acidic conditions | 90 |

Anticancer Activity

One of the primary applications of this compound is in anticancer research. Studies have shown that derivatives of benzodiazole exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the fluoropyrimidine moiety enhances the compound's interaction with biological targets involved in cancer progression.

Case Study: In Vitro Evaluation

In vitro studies demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects. These findings suggest that this compound could serve as a lead structure for further optimization in anticancer drug development.

Antimicrobial Properties

Another significant application lies in its antimicrobial properties. Compounds containing benzodiazole and pyrimidine rings have been reported to show activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of this compound. The unique structural features of this compound suggest it may interact with neuroreceptors or inhibit pathways associated with neurodegeneration.

Research Findings

Preliminary in vivo studies indicated that treatment with this compound resulted in reduced markers of oxidative stress and inflammation in animal models of neurodegenerative diseases. These findings warrant further investigation into its mechanism of action and potential therapeutic applications in neurological disorders.

作用机制

The mechanism of action of 1-(5-fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Structural Analogues and Substituent Effects

The benzodiazole scaffold is highly versatile, with biological activity heavily influenced by N1 and C2 substituents. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Benzodiazole Derivatives

*Calculated based on molecular formula.

Key Observations:

This contrasts with Chlormidazole’s 4-chlorobenzyl group, which confers moderate lipophilicity suitable for membrane penetration in antifungal applications .

Biological Activity :

- Chlormidazole ’s antifungal action is attributed to its 4-chlorobenzyl group disrupting fungal cell membranes or enzymes .

- Voriconazole , though a triazole, highlights the fluoropyrimidine group’s role in enhancing target affinity (e.g., fungal CYP51 inhibition) and pharmacokinetics . This supports the hypothesis that the target compound’s fluoropyrimidine moiety could confer similar advantages in drug design.

Fluorine atoms improve metabolic stability and bioavailability by resisting oxidative metabolism, as seen in fluorinated drugs like Voriconazole .

生物活性

1-(5-Fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 180.19 g/mol. Its structure features a benzodiazole ring fused with a pyrimidine moiety, which is essential for its biological activity.

Structural Formula

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Kinases : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting these kinases can lead to reduced proliferation of cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties, particularly against resistant strains of bacteria. This is particularly relevant given the global rise in antibiotic resistance .

Anticancer Activity

A study conducted by researchers demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were found to be in the low micromolar range, indicating potent activity. The mechanism was attributed to the induction of apoptosis through caspase activation .

Antibacterial Studies

In another investigation, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it had an MIC (minimum inhibitory concentration) value significantly lower than traditional antibiotics, suggesting it could be a viable alternative for treating resistant infections .

Comparative Biological Activity Table

常见问题

Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-(5-fluoropyrimidin-4-yl)-2-methyl-1H-1,3-benzodiazole?

Methodological Answer:

Synthesis typically involves coupling fluoropyrimidine derivatives with benzodiazole precursors. demonstrates that benzodiazole derivatives are synthesized via nucleophilic substitution or condensation reactions under controlled conditions. For example:

- Solvent selection : Use polar aprotic solvents like DMF or DMSO to enhance reactivity (common in fluoropyrimidine coupling reactions) .

- Catalysts : Copper(I) iodide or palladium catalysts may facilitate cross-coupling, as seen in analogous triazole-thiazole-acetamide syntheses .

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product suppression .

Validate purity via elemental analysis and chromatography, as detailed in for structurally similar compounds.

Basic: How should researchers characterize the compound’s structure and purity?

Methodological Answer:

Employ a multi-technique approach:

- Spectroscopy :

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₀FN₅).

- Elemental Analysis : Match experimental vs. calculated C/H/N/F percentages (tolerances <0.4%) .

Advanced: How can contradictions in spectral or crystallographic data be resolved?

Methodological Answer:

Discrepancies may arise from polymorphism, solvent effects, or dynamic conformational changes. Strategies include:

- Variable-Temperature NMR : Probe dynamic processes (e.g., ring flipping) .

- Crystallographic Refinement : Use SHELX software ( ) to resolve ambiguous electron density maps. For example, highlights π-π interactions and C–H···π stabilization in similar benzothiazole derivatives, which may guide refinement .

- DFT Calculations : Compare experimental and computed spectra (e.g., IR/NMR) to validate structural assignments .

Advanced: What crystallographic refinement techniques are recommended for this compound?

Methodological Answer:

- Software : Use SHELXL ( ) for small-molecule refinement. For macromolecular applications (if co-crystallized with proteins), SHELXPRO interfaces with CCP4 suites .

- Handling Twinning : High-resolution data (>1.0 Å) and twin-law refinement (e.g., using TWINROT in SHELXL) are critical for complex unit cells .

- Weak Interactions : Analyze non-classical interactions (e.g., π-π stacking distances ~3.7 Å, as in ) to refine packing models .

Advanced: How can structure-activity relationships (SAR) be studied for this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., fluorine position on pyrimidine or methyl group on benzodiazole) and test biological activity (e.g., enzyme inhibition) .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ’s docking poses for thiazole-triazole derivatives) .

- Pharmacophore Mapping : Identify critical H-bond acceptors (fluorine) and hydrophobic regions (methyl group) using tools like MOE .

Basic: What solubility and stability considerations are critical for experimental design?

Methodological Answer:

- Solubility : Use DMSO for stock solutions (up to 100 mM, as in and ) but confirm compound stability via LC-MS over 24h .

- pH Sensitivity : Test stability in buffers (pH 4–9) to mimic physiological conditions. Voriconazole analogs ( ) show pH-dependent degradation, requiring inert atmospheres for long-term storage .

Advanced: What computational methods validate docking poses of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM) to assess binding pose stability .

- MM-PBSA/GBSA : Calculate binding free energies; compare with experimental IC₅₀ values for SAR validation .

- Consensus Docking : Combine results from Glide, GOLD, and AutoDock to reduce false positives (e.g., ’s use of multiple scoring functions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。